
2-(Ethylsulfanyl)dodecan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)dodecan-4-one is an organic compound characterized by the presence of an ethylsulfanyl group attached to a dodecan-4-one backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfanyl)dodecan-4-one typically involves the reaction of dodecan-4-one with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include acids or bases that facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions: 2-(Ethylsulfanyl)dodecan-4-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dodecan-4-one backbone can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dodecan-4-one derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 2-(Ethylsulfanyl)dodecan-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death. The ethylsulfanyl group plays a crucial role in enhancing the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Dodecan-4-one: Lacks the ethylsulfanyl group, making it less lipophilic and potentially less effective in penetrating cell membranes.
2-(Methylsulfanyl)dodecan-4-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its chemical reactivity and biological activity.
Uniqueness: 2-(Ethylsulfanyl)dodecan-4-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
923038-90-8 |
|---|---|
分子式 |
C14H28OS |
分子量 |
244.44 g/mol |
IUPAC名 |
2-ethylsulfanyldodecan-4-one |
InChI |
InChI=1S/C14H28OS/c1-4-6-7-8-9-10-11-14(15)12-13(3)16-5-2/h13H,4-12H2,1-3H3 |
InChIキー |
HQJMRHMCFBUFGD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)CC(C)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


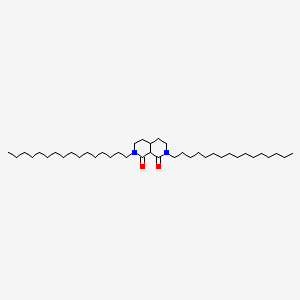
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)


![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
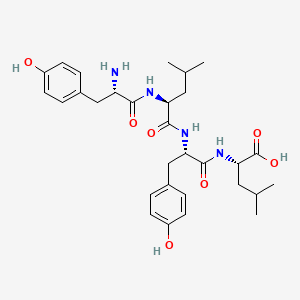
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
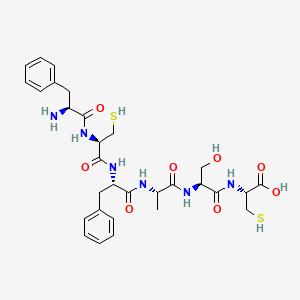
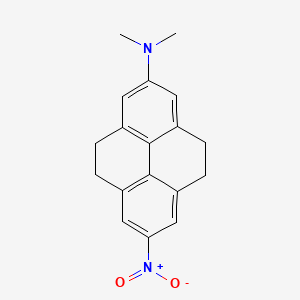
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)

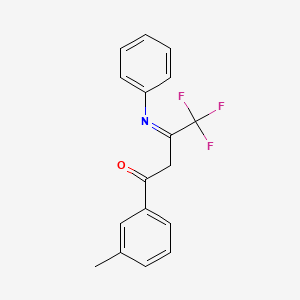
![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
